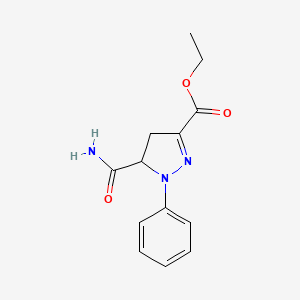

ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

ethyl 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate |

InChI |

InChI=1S/C13H15N3O3/c1-2-19-13(18)10-8-11(12(14)17)16(15-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H2,14,17) |

InChI Key |

RKFXNMKKAANUSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Abnormal Beckmann Rearrangement and Nucleophilic Substitution

Starting Material: The synthesis begins with o-chloroaldehyde derivatives, which are converted to oximes by reaction with hydroxylamine hydrochloride in pyridine.

Beckmann Rearrangement: The oxime undergoes an abnormal Beckmann rearrangement using thionyl chloride in dry benzene to yield ethyl 5-chloro-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate intermediates with high yield (~85%).

Azide Substitution: The chlorine at the 5-position is then substituted by azide ion, producing azido derivatives in approximately 76% yield. This substitution is facilitated by the strong electron-withdrawing effect of the nitrile group at the 4-position.

Reduction to Amino Derivative: Reduction of the azido intermediate with sodium dithionite affords ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in 78% yield. This amino compound is a crucial precursor for further transformations.

Conversion to Carbamoyl Derivative: Treatment of the amino carbonitrile with concentrated sulfuric acid at room temperature converts the nitrile group into the carbamoyl group, yielding ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate without hydrolysis of the ester group, thus preserving the ethyl ester functionality.

This method is advantageous due to its relatively high yields, avoidance of expensive reagents such as 18-crown-6, and mild reaction conditions compared to earlier methods requiring low temperatures or complex starting materials.

Hydrolysis and Acylation Approach from Pyrazole Esters

Hydrolysis of Pyrazole Esters: 3-Halo-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters can be hydrolyzed under basic conditions to the corresponding carboxylic acids.

Formation of Acyl Halides: The carboxylic acids are then converted into acyl halides via simultaneous acyl halogenation and oxidation steps.

Amidation: Without the use of acid-binding agents, these acyl halides react with substituted anilines or ammonia derivatives to form phenylcarboxamides, including carbamoyl-substituted pyrazole derivatives, in high yields.

This approach emphasizes environmentally friendly and efficient preparation techniques, with careful control of reaction conditions to maximize yield and purity.

Condensation and Cyclization to Derivatives

The amino carbonitrile intermediate can also be condensed with N,N-dimethylformamide dimethylacetal under reflux in p-xylene to form amidine intermediates.

These amidines serve as versatile synthons for the synthesis of various pyrazolo-fused heterocycles, including pyrazolopyrimidines, which are important for biological activity screening.

Subsequent reactions with hydrazine hydrate or ammonium hydroxide yield diverse derivatives, demonstrating the synthetic utility of the carbamoyl pyrazole scaffold.

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Oxime formation | o-Chloroaldehyde | Hydroxylamine hydrochloride, pyridine | Oxime intermediate | ~78 | Standard oxime synthesis |

| 2 | Abnormal Beckmann rearrangement | Oxime intermediate | Thionyl chloride, dry benzene | Ethyl 5-chloro-4-cyano-1-phenyl-pyrazole ester | ~85 | Key rearrangement step |

| 3 | Nucleophilic substitution | Chloropyrazole ester | Sodium azide | Azido derivative | ~76 | Facilitated by nitrile group |

| 4 | Reduction | Azido derivative | Sodium dithionite | Ethyl 5-amino-4-cyano-1-phenyl-pyrazole ester | ~78 | Amino intermediate |

| 5 | Carbamoylation | Amino carbonitrile | Concentrated sulfuric acid | Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-pyrazole ester | High | Conversion of nitrile to carbamoyl |

The abnormal Beckmann rearrangement route offers a streamlined, cost-effective synthesis with better yields than previous methods relying on diazonium salts or low-temperature condensation reactions.

The nucleophilic substitution at the 5-position is facilitated by the electron-withdrawing nitrile group, allowing for selective functional group transformations.

The conversion of the nitrile to carbamoyl under acidic conditions occurs without ester hydrolysis, preserving the ethyl ester moiety, which is critical for further synthetic elaborations.

Alternative hydrolysis and acylation methods provide complementary routes, particularly useful when preparing substituted phenylcarboxamides or related derivatives, with high purity and environmental considerations.

The intermediates generated in these syntheses serve as valuable building blocks for constructing more complex heterocyclic systems with potential biological activities, such as antimicrobial and receptor antagonist properties.

The preparation of this compound is efficiently achieved through a multi-step synthetic strategy involving abnormal Beckmann rearrangement of o-chloroaldehydes, nucleophilic azide substitution, reduction to amino derivatives, and acid-mediated carbamoylation. These methods provide high yields, operational simplicity, and versatile intermediates for further synthetic applications. Complementary hydrolysis and acylation routes expand the synthetic toolbox for related pyrazole carboxamide derivatives, supporting ongoing research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various reduced pyrazole compounds.

Scientific Research Applications

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.

Industry: The compound finds applications in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies emphasize the compound’s utility in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions to generate biaryl motifs found in kinase inhibitors. Its moderate synthesis yield (48%) is offset by the high value of downstream products . Industrial protocols prioritize this compound over brominated analogs due to faster reaction kinetics, reducing catalyst loading and process costs.

Biological Activity

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanism of action, and comparisons with similar compounds based on various research findings.

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with phenylhydrazine. The reaction is conducted in the presence of a solvent such as ethanol and a catalyst like acetic acid under reflux conditions. The resulting compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 233.22 g/mol |

| Density | 1.48 g/cm³ |

| Boiling Point | 523.9 °C (predicted) |

| pKa | 2.35 (predicted) |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In a study using a carrageenan-induced paw edema model in rats, various derivatives of this compound exhibited significant anti-inflammatory activity. Notably, the derivatives with specific substitutions on the pyrazole scaffold demonstrated enhanced efficacy compared to controls .

Key Findings:

- Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed pronounced anti-inflammatory effects.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. It acts by inhibiting specific enzymes involved in cancer progression and inflammation pathways. The interaction with molecular targets can lead to reduced tumor growth and improved therapeutic outcomes .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. It may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. By modulating these pathways, the compound exerts its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

This compound is structurally related to other pyrazole derivatives that exhibit similar biological activities. For instance:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate | Anti-inflammatory |

| 1,3,5-Trisubstituted-1H-pyrazoles | Antitumor and antibacterial |

These compounds share structural similarities but differ in their substituents, leading to variations in their pharmacological profiles.

Case Studies and Research Findings

A series of research studies have focused on the synthesis and evaluation of analogs derived from this compound:

- Anti-inflammatory Study : A study synthesized multiple derivatives (2a-j) and assessed their anti-inflammatory activity using the carrageenan model. Results indicated that specific substitutions significantly improved activity compared to controls .

- Anticancer Evaluation : Another investigation examined the compound's effects on cancer cell lines, revealing that it inhibited cell proliferation through enzyme inhibition pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via multi-step routes involving cyclocondensation of hydrazine derivatives with β-keto esters. For example, intermediates like 5-oxo-4,5-dihydropyrazole precursors are often functionalized via Vilsmeier-Haack formylation or carbamoylation reactions . Optimization includes adjusting reaction time, temperature, and catalysts (e.g., acetic acid for cyclization). Purity is monitored via TLC/HPLC, and intermediates are validated using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves 3D structure and hydrogen-bonding networks . Mercury CSD aids in visualizing packing patterns and void analysis .

Q. What biochemical assays are appropriate for evaluating its bioactivity?

- Methodology :

- Enzyme inhibition : Use ELISA or fluorometric assays to test inhibition of inflammatory enzymes (e.g., cyclooxygenase-2) .

- Antimicrobial activity : Perform broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Cytotoxicity : MTT assays on mammalian cell lines assess selectivity .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations enhance experimental design for reaction optimization?

- Methodology : Combine density functional theory (DFT) calculations (e.g., Gaussian, ORCA) with reaction path sampling to predict intermediates and transition states. ICReDD’s workflow integrates computational screening of reaction conditions (e.g., solvent effects, catalysts) to prioritize experimental trials, reducing trial-and-error approaches .

Q. How to resolve contradictions between crystallographic data and computational models?

- Methodology : Validate crystallographic data using tools like PLATON (for symmetry checks) and CCDC’s Mercury (for intermolecular interaction analysis). Compare computed (DFT-optimized) and experimental bond lengths/angles. Discrepancies >3% may indicate disorder or refinement errors, requiring additional data collection or alternative space groups .

Q. What strategies address discrepancies in biological activity between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and bioavailability via LC-MS.

- Target engagement : Use radioligand binding assays to confirm target interaction in vivo.

- Species-specific models : Compare activity in humanized vs. animal models to identify metabolic differences .

Q. What are best practices for molecular docking studies to evaluate interactions with biological targets?

- Methodology :

- Protein preparation : Use AutoDock Tools to add hydrogens and assign charges to the target (e.g., COX-2 PDB: 5KIR).

- Docking parameters : Employ Lamarckian genetic algorithms with 100 runs to sample conformational space. Validate poses using RMSD clustering (<2.0 Å).

- Post-docking analysis : Calculate binding free energy (MM/PBSA) and hydrogen-bonding interactions. Cross-validate with mutagenesis data .

Q. How to optimize synthetic routes for scalability while maintaining stereochemical integrity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.